Chiral Configuration and Enantiomeric Excess: Impact on Target Binding
While direct binding data for the (R)-enantiomer is unavailable in the public domain, the comparator (S)-5-(4-fluorophenyl)morpholin-3-one (CAS not individually assigned for the enantiomer) fundamentally differs in its three-dimensional arrangement. In analogous morpholinone systems, enantiomers can exhibit orders-of-magnitude differences in receptor affinity [1]. The specific (R)-configuration is therefore non-interchangeable for any work involving chiral targets. Quantitative enantiomeric excess (% ee) data must be verified by the specific supplier for meaningful comparison.
| Evidence Dimension | Enantiomeric Configuration |
|---|---|
| Target Compound Data | (R)-configuration at C5 |
| Comparator Or Baseline | (S)-configuration at C5 |
| Quantified Difference | Not quantifiable from available data; class-level inference indicates potential for large potency differences. |
| Conditions | N/A—intrinsic molecular property |
Why This Matters
For any chirally-sensitive application, procurement must specify the exact enantiomer to ensure experimental reproducibility and valid structure-activity relationship interpretation.
- [1] Agranat, I.; Caner, H.; Caldwell, J. Putting Chirality to Work: The Strategy of Chiral Switches. Nature Reviews Drug Discovery 2002, 1, 753–768. DOI: 10.1038/nrd915. (Class-level support for enantiomer-specific pharmacology). View Source
